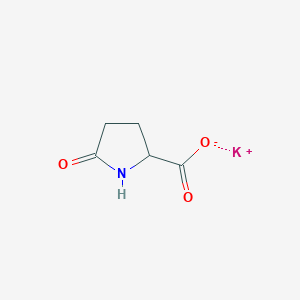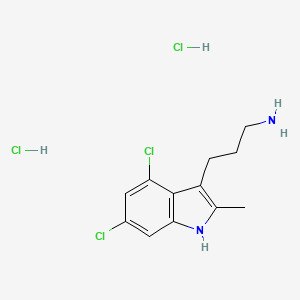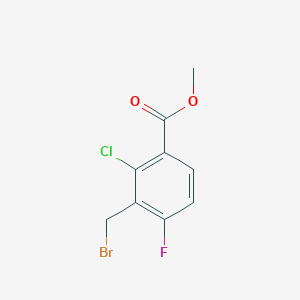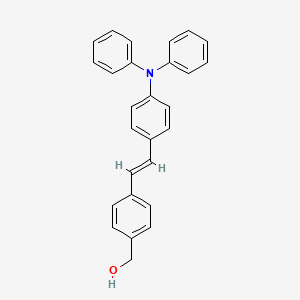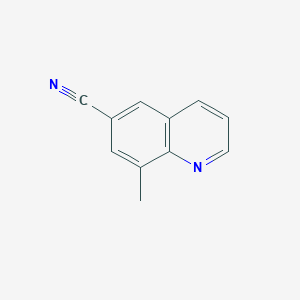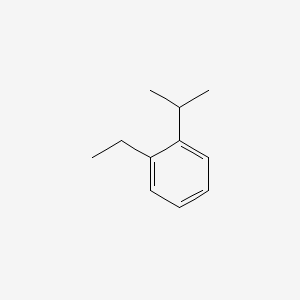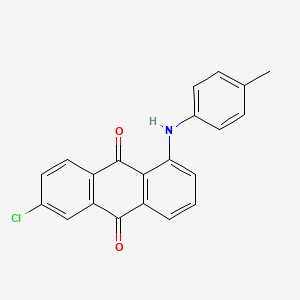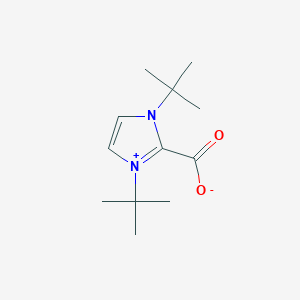
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms and a carboxylate group at the 2-position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate typically involves the reaction of 1,3-di-tert-butylimidazolium chloride with a suitable base, such as sodium hydroxide or potassium carbonate, in the presence of carbon dioxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a continuous flow system to optimize the production process and reduce the overall production cost .
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; reaction conditionssolvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
科学研究应用
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by:
Binding to metal ions: The compound forms stable complexes with metal ions, which can interfere with the normal functioning of metalloproteins and enzymes.
Disrupting cell membranes: The compound can insert into microbial cell membranes, leading to membrane disruption and cell lysis.
Inhibiting enzyme activity: The compound can inhibit the activity of specific enzymes involved in inflammation and cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 1,3-Di-tert-butylimidazolium chloride
- 1,3-Di-tert-butylimidazolium bromide
- 1,3-Di-tert-butylimidazolium iodide
- 1,3-Di-tert-butylimidazolium tetrafluoroborate
Comparison
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate is unique among its similar compounds due to the presence of the carboxylate group at the 2-position of the imidazole ring. This functional group imparts distinct chemical and biological properties to the compound, such as increased solubility in polar solvents and enhanced reactivity towards nucleophiles. Additionally, the carboxylate group allows for the formation of stable metal complexes, which are useful in catalysis and coordination chemistry .
属性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
1,3-ditert-butylimidazol-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)13-7-8-14(12(4,5)6)9(13)10(15)16/h7-8H,1-6H3 |
InChI 键 |
CJDLCKAHUNULNN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C=C[N+](=C1C(=O)[O-])C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
